

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate

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Compound of Interest

Compound Name: Methyl 5-acetyl-2-(benzyloxy)benzoate

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Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a synthetic aromatic ester that serves as a key intermediate in the synthesis of various organic compounds.[1] Its molecular structure, featuring a protected phenolic hydroxyl group and a reactive acetyl moiety, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on **Methyl 5-acetyl-2-(benzyloxy)benzoate**, covering its chemical and physical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

Methyl 5-acetyl-2-(benzyloxy)benzoate, with the CAS Number 27475-09-8, is characterized by the molecular formula $C_{17}H_{16}O_4$ and a molecular weight of 284.31 g/mol.[2][3] It typically appears as a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	27475-09-8	[1]
Molecular Formula	C ₁₇ H ₁₆ O ₄	[2][3]
Molecular Weight	284.31 g/mol	[2][3]
Appearance	White to off-white solid	[4]
Density	1.167 ± 0.06 g/cm ³ (Predicted)	[1][4]
Melting Point	69-72 °C	[1]
Boiling Point	443.5 ± 35.0 °C (Predicted)	[4]
Solubility	Almost insoluble in water (0.063 g/L at 25 °C)	[1]
Storage Temperature	2-8 °C	[4]

Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

The primary synthetic route to **Methyl 5-acetyl-2-(benzyloxy)benzoate** involves the benzylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate. This reaction is typically carried out in the presence of a base and a suitable benzylating agent. A detailed experimental protocol, based on patent literature, is provided below.[5][6]

Experimental Protocol: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

Objective: To synthesize **Methyl 5-acetyl-2-(benzyloxy)benzoate**.

Materials:

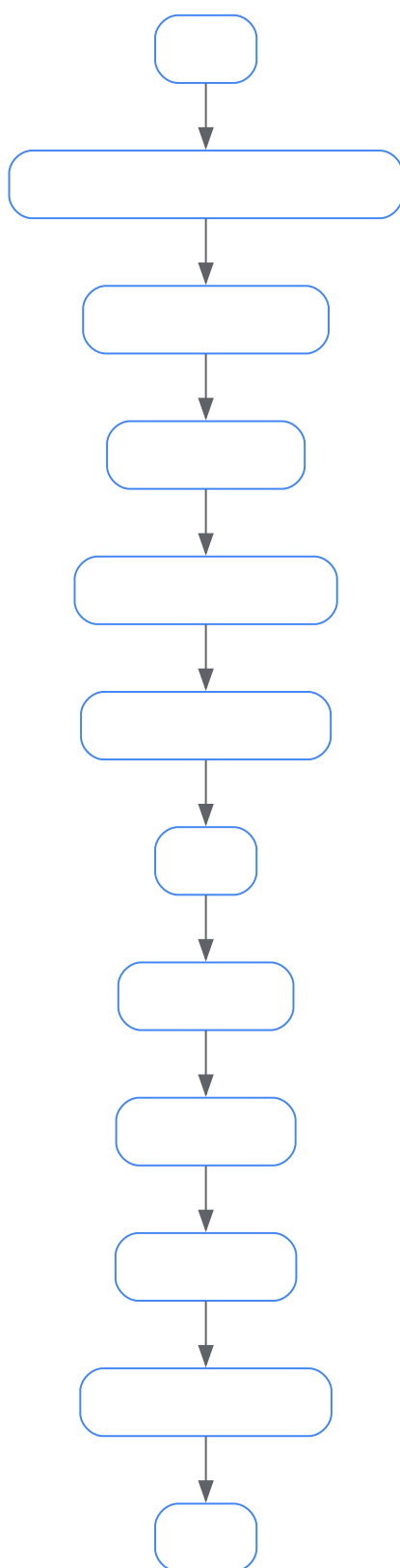
- Methyl 5-acetyl-2-hydroxybenzoate
- Benzyl chloride
- Potassium carbonate

- Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Sodium sulfate
- Charcoal

Procedure:

- In a round-bottom flask, dissolve Methyl 5-acetyl-2-hydroxybenzoate in a suitable polar solvent such as dimethylformamide (DMF).^[6]
- Add potassium carbonate to the solution, which acts as the base.
- To this mixture, add benzyl chloride, the benzylating agent.
- The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The inorganic salts are removed by filtration.
- The filtrate is then subjected to a standard aqueous work-up. This may involve partitioning between water and an organic solvent like ethyl acetate.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **Methyl 5-acetyl-2-(benzyloxy)benzoate** can be further purified by recrystallization from a suitable solvent, such as acetone, to afford the pure product.^[7]

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **Methyl 5-acetyl-2-(benzyloxy)benzoate**.

Spectroscopic Data

Detailed spectroscopic data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** is not readily available in the public domain. Commercial suppliers indicate the availability of such data upon request. For structurally similar compounds, the benzyloxy protons in ^1H NMR are typically observed around δ 5.1–5.3 ppm, and the carbonyl stretch in IR spectroscopy is found around 1700 cm^{-1} .^[7]

Biological Activity

While specific quantitative biological data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** is limited in the current literature, the broader class of benzoate derivatives has been investigated for various biological activities.

Potential Antimicrobial and Antifungal Activity

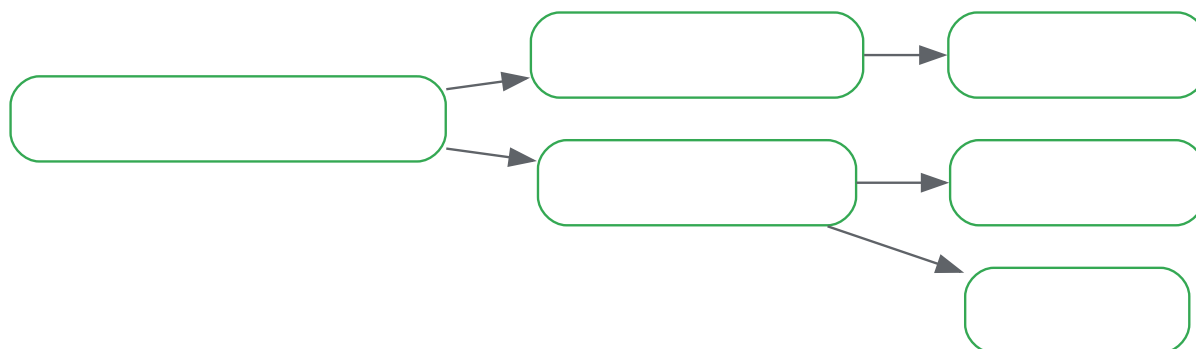
Benzoic acid and its esters, commonly known as parabens, are well-known for their antimicrobial properties.^[8] Studies on various benzoate derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.^[8] The proposed mechanisms of action include the inhibition of key bacterial enzymes and the disruption of cell membrane integrity.^[8]

Furthermore, ester derivatives of benzoic and cinnamic acids have been evaluated for their antifungal effects against pathogenic fungi such as *Candida albicans*.^[9] The structure-activity relationship of these compounds suggests that the nature and position of substituents on the aromatic ring play a crucial role in their antifungal potency.^[9] Given its structural similarity to these compounds, **Methyl 5-acetyl-2-(benzyloxy)benzoate** may possess antimicrobial and antifungal properties, though specific studies are required to confirm this.

Role as a Pharmaceutical Intermediate

Methyl 5-acetyl-2-(benzyloxy)benzoate is a documented intermediate in the synthesis of Salmeterol, a long-acting β_2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.^[6] In this synthetic pathway, the acetyl group of **Methyl 5-acetyl-2-(benzyloxy)benzoate** is brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key precursor to Salmeterol.^[6]

Diagram of Potential Biological Relevance:



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Caption: Potential applications and activities of **Methyl 5-acetyl-2-(benzyloxy)benzoate**.

Conclusion

Methyl 5-acetyl-2-(benzyloxy)benzoate is a valuable synthetic intermediate with established utility in the synthesis of Salmeterol. While its own biological activity has not been extensively characterized, its structural relationship to known antimicrobial and antifungal agents suggests that it may be a candidate for further investigation in these areas. The synthetic protocol for this compound is well-defined, providing a solid foundation for its preparation and use in further research and development. Future studies should focus on the detailed spectroscopic characterization and the quantitative evaluation of its biological properties to fully elucidate its potential in medicinal chemistry.

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